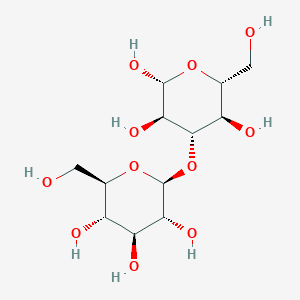

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Overview

Description

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose, also known as laminaribiose, is a disaccharide consisting of two glucose molecules linked together by a β-1,3-glycosidic bond. It is commonly found in the cell walls of brown algae, as well as in various other sources such as seaweed, cereal grains, and some types of bacteria. Laminaribiose has been the subject of numerous scientific studies due to its potential applications in various fields, including biotechnology, medicine, and food science.

Mechanism Of Action

Laminaribiose exerts its effects through various mechanisms, depending on the specific application. In the gut, it is thought to promote the growth of beneficial bacteria by providing a source of energy for these microbes. Inflammation is thought to be reduced through the inhibition of pro-inflammatory cytokines, while its potential anti-diabetic effects may be due to its ability to inhibit alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the gut.

Biochemical And Physiological Effects

Laminaribiose has been shown to have various biochemical and physiological effects, depending on the specific application. In the gut, it has been shown to increase the production of short-chain fatty acids, which can promote gut health and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies, suggesting a potential role in the treatment of diabetes. Additionally, it has been shown to have antioxidant properties, potentially reducing oxidative stress and inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One advantage of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee in lab experiments is its relative ease of synthesis, as well as its stable chemical properties. However, its effects may be highly dependent on the specific experimental conditions, such as the type of bacteria or cell culture used, and the concentration and duration of exposure. Additionally, its potential effects may be confounded by the presence of other compounds in the experimental system.

Future Directions

There are numerous potential future directions for research on 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranosee. In biotechnology, further investigation of its prebiotic effects and potential use as a functional ingredient in food products is warranted. In medicine, more studies are needed to determine its potential as an anti-inflammatory agent and its role in the treatment of diabetes and obesity. Additionally, further investigation of its potential antioxidant properties and effects on gut health may be of interest.

Synthesis Methods

Laminaribiose can be synthesized through various methods, including enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae, or through chemical synthesis using glucose derivatives. Enzymatic hydrolysis involves the use of enzymes such as laminarinase or β-glucosidase to break down laminarin into its constituent sugars. Chemical synthesis involves the use of protecting groups and various chemical reactions to selectively link two glucose molecules together.

Scientific Research Applications

Laminaribiose has been studied extensively for its potential applications in various fields. In biotechnology, it has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria and potentially improving digestive health. In medicine, it has been investigated for its potential as an anti-inflammatory agent, as well as a potential treatment for diabetes and obesity. In food science, it has been studied for its potential use as a low-calorie sweetener or as a functional ingredient in food products.

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-CSOAUFAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873935 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose | |

CAS RN |

52485-11-7, 150522-10-4 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)